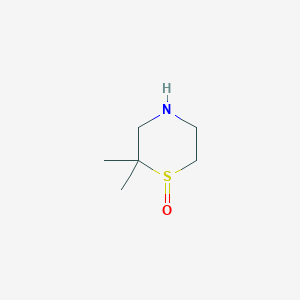
3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide is an organic compound with the molecular formula C10H13ClN2O3 It is a derivative of benzamide, characterized by the presence of an amino group at the third position, a chlorine atom at the fifth position, and a dihydroxypropyl group attached to the nitrogen atom of the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide typically involves multiple steps:
Nitration and Reduction: The starting material, 3-chlorobenzoic acid, undergoes nitration to form 3-chloro-5-nitrobenzoic acid. This intermediate is then reduced to 3-chloro-5-aminobenzoic acid.
Amidation: The 3-chloro-5-aminobenzoic acid is then reacted with 2,3-dihydroxypropylamine to form the desired product, this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Catalysts: Using suitable catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and prevent side reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dihydroxypropyl group may enhance its solubility and bioavailability, facilitating its interaction with target molecules.
類似化合物との比較
Similar Compounds
- 3-amino-5-chloro-N-(2-hydroxyethyl)benzamide
- 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide
- This compound
Uniqueness
This compound is unique due to the presence of the dihydroxypropyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1503508-25-5 |
|---|---|
分子式 |
C10H13ClN2O3 |
分子量 |
244.7 |
純度 |
90 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



